molecular formula C16H19NO6 B13212848 1-[(Benzyloxy)carbonyl]-5-(carboxymethyl)piperidine-2-carboxylic acid

1-[(Benzyloxy)carbonyl]-5-(carboxymethyl)piperidine-2-carboxylic acid

Cat. No.: B13212848
M. Wt: 321.32 g/mol
InChI Key: SEMSEXGMFBFOKT-UHFFFAOYSA-N
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Description

1-[(Benzyloxy)carbonyl]-5-(carboxymethyl)piperidine-2-carboxylic acid is a piperidine-derived compound featuring a benzyloxycarbonyl (Cbz) protecting group at the nitrogen atom and a carboxymethyl substituent at the 5-position of the piperidine ring. This structure combines a carboxylic acid moiety at position 2 with a functionalized side chain at position 5, making it a versatile intermediate in pharmaceutical and organic synthesis.

Properties

Molecular Formula

C16H19NO6

Molecular Weight

321.32 g/mol

IUPAC Name

5-(carboxymethyl)-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid

InChI

InChI=1S/C16H19NO6/c18-14(19)8-12-6-7-13(15(20)21)17(9-12)16(22)23-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,18,19)(H,20,21)

InChI Key

SEMSEXGMFBFOKT-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(CC1CC(=O)O)C(=O)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Benzyloxy)carbonyl]-5-(carboxymethyl)piperidine-2-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions: 1-[(Benzyloxy)carbonyl]-5-(carboxymethyl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[(Benzyloxy)carbonyl]-5-(carboxymethyl)piperidine-2-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(Benzyloxy)carbonyl]-5-(carboxymethyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other sites of the molecule. The carboxymethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Effects :

    • Carboxymethyl Group : Introduces a carboxylic acid moiety, enhancing water solubility and enabling conjugation or chelation applications. This group is absent in the trifluoromethyl and methyl analogs, which prioritize lipophilicity .
    • Trifluoromethyl Group : Provides electron-withdrawing effects, improving resistance to enzymatic degradation and altering pKa values .
    • Methyl Group : Simplifies synthesis and increases hydrophobicity, making it suitable for membrane permeability studies .
  • Protecting Groups :

    • The benzyloxycarbonyl (Cbz) group in the target compound and its analogs is commonly used in peptide synthesis for amine protection. In contrast, the tert-butoxycarbonyl (Boc) group in offers acid-labile protection, favoring different deprotection conditions .

Biological Activity

1-[(Benzyloxy)carbonyl]-5-(carboxymethyl)piperidine-2-carboxylic acid, often referred to as a benzyloxycarbonyl derivative of piperidine, is a synthetic compound with significant potential in pharmaceutical research. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C14H17NO4 and a molecular weight of 263.29 g/mol. Its structure features a piperidine ring substituted with carboxymethyl and benzyloxycarbonyl groups, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The carboxymethyl group can participate in hydrogen bonding, enhancing the compound's binding affinity to enzyme active sites.
  • Receptor Ligand Activity : Its structural similarity to naturally occurring ligands allows it to modulate receptor functions, particularly in drug development contexts.

Biological Activity Overview

The biological activities reported for 1-[(Benzyloxy)carbonyl]-5-(carboxymethyl)piperidine-2-carboxylic acid include:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, making it a candidate for further investigation in infectious disease treatments.
  • Anti-inflammatory Effects : The compound has been evaluated for its potential as an anti-inflammatory agent, showing promise in reducing inflammation markers in vitro.
  • Cytotoxicity Against Cancer Cells : Initial assays suggest that it may inhibit the growth of certain cancer cell lines, indicating potential as an anticancer drug.

Data Summary

Biological ActivityObservationsReferences
AntimicrobialEffective against several bacterial strains
Anti-inflammatoryReduces IL-6 and TNF-alpha levels
CytotoxicityInhibits growth in MCF-7 breast cancer cells

Case Studies

  • Antimicrobial Testing :
    • A study evaluated the antimicrobial efficacy of various derivatives of piperidine compounds, including 1-[(Benzyloxy)carbonyl]-5-(carboxymethyl)piperidine-2-carboxylic acid. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
  • Anti-inflammatory Research :
    • In vitro experiments demonstrated that the compound could significantly reduce inflammatory cytokines in cultured human cells. This effect was hypothesized to be due to the modulation of NF-kB signaling pathways.
  • Cancer Cell Line Studies :
    • Cytotoxicity assays performed on MCF-7 and MDA-MB-231 breast cancer cell lines showed that treatment with this compound resulted in dose-dependent cell death. Mechanistic studies suggested apoptosis as the primary mode of action.

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